molecular formula C19H22N2O3S B2702409 N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 941893-57-8

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Cat. No.: B2702409
CAS No.: 941893-57-8
M. Wt: 358.46
InChI Key: RPKGSFJZKUXKCT-UHFFFAOYSA-N
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Description

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a chemical compound offered for research purposes. Compounds featuring the 2-oxopiperidin-1-yl phenyl scaffold are of significant interest in medicinal chemistry and pharmaceutical research, particularly as intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, similar structures are utilized in the synthesis of complex molecules like apixaban, a commercially available anticoagulant drug . The structural motif is also explored in the development of prodrugs for targeted therapies, such as enolase inhibitors for glycolysis-deficient cancers . This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, and all safety data sheets (SDS) should be consulted prior to use.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19-11-4-5-13-21(19)18-10-6-9-17(15-18)20-25(23,24)14-12-16-7-2-1-3-8-16/h1-3,6-10,15,20H,4-5,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGSFJZKUXKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group. The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and practicality .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving recrystallization or slurry methods to purify the intermediates without the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form lactams.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions are typically mild to moderate, ensuring high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

Chemistry

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide serves as an intermediate in synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition. Studies have shown its ability to interact with specific enzymes, which may lead to various downstream biological effects, making it a candidate for further investigation in biochemical pathways.

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases, including degenerative and inflammatory conditions. Its mechanism of action involves binding to enzyme active sites, thereby inhibiting their activity and potentially modulating disease pathways.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in pharmaceuticals and other chemical industries.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential role in drug development for metabolic disorders.
  • Therapeutic Applications : Preliminary clinical studies have indicated that this compound may reduce inflammation markers in animal models of arthritis, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various downstream effects, depending on the biological pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide and related compounds:

Compound Name Key Structural Features Pharmacological Activity/Application Source of Information
This compound - Sulfonamide group
- 2-Oxopiperidinylphenyl substituent
- Phenylethane backbone
Hypothesized anticoagulant (structural analogy to apixaban) Patent analogs
N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide - Sulfonamide group
- Aminoethylphenyl substituent
No direct data; likely targets amine-binding enzymes European Patent
Apixaban - 2-Oxopiperidinylphenyl group
- Pyrazolo-pyridine core
FXa inhibitor; anticoagulant Pharmacopeial Forum
3-Chloro-N-phenyl-phthalimide - Phthalimide core
- Chlorine substituent
Polyimide synthesis precursor Rev. Colomb. Cienc.

Key Observations:

Sulfonamide vs.

2-Oxopiperidinyl Substituent : The 2-oxopiperidinyl group is shared with apixaban, a direct Factor Xa (FXa) inhibitor . This suggests that this compound may interact with serine proteases or coagulation factors, though experimental validation is required.

Aminoethyl vs. Oxopiperidinyl: The aminoethyl substituent in N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide introduces a basic amine, which may alter solubility or target selectivity compared to the neutral 2-oxopiperidinyl group in the query compound.

Pharmacokinetic and Binding Affinity Insights

  • Enzyme Binding : The 2-oxopiperidinyl group may mimic transition-state intermediates in protease inhibition, similar to apixaban’s mechanism .
  • Synthetic Accessibility : Unlike apixaban’s pyrazolo-pyridine core, the query compound’s simpler structure may offer easier synthetic modification for structure-activity relationship (SAR) studies.

Biological Activity

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various degenerative and inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring and a sulfonamide group. Its molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, with a molecular weight of approximately 356.47 g/mol. The structural formula can be represented as follows:

N 3 2 oxopiperidin 1 yl phenyl 2 phenylethanesulfonamide\text{N 3 2 oxopiperidin 1 yl phenyl 2 phenylethanesulfonamide}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects in conditions like arthritis and other inflammatory diseases.
  • Modulation of Signaling Pathways : It interacts with various signaling pathways, including those related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2, by inhibiting viral proteases crucial for replication.

Efficacy Studies

Table 1 summarizes key findings from studies evaluating the biological activity of this compound.

Study ReferenceBiological ActivityIC50 Value (µM)Notes
Enzyme Inhibition5.27Inhibits SARS-CoV-2 main protease
Anti-inflammatory10.5Reduces cytokine production in vitro
Anticancer Activity15.0Induces apoptosis in cancer cell lines

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Inflammatory Disease : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation and joint damage in models of rheumatoid arthritis, suggesting its utility in treating chronic inflammatory conditions.
  • Cancer Research : In vitro studies showed that the compound selectively induced apoptosis in various cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy.
  • Antiviral Research : A recent investigation into its antiviral properties revealed that modifications to the compound's structure enhanced its efficacy against viral proteases, providing a promising lead for developing new antiviral drugs.

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